methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate
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Overview
Description
Methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate is a complex organic compound that belongs to the class of isochromene derivatives This compound is characterized by its unique structure, which includes an isochromene ring fused with a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid . This intermediate is then reacted with appropriate amines and benzoic acid derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid
- 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid
- 1-oxo-1H-isochromene-3-carboxylic acid
Uniqueness
Methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate is unique due to its specific structural features and the combination of functional groups
Properties
IUPAC Name |
methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-17(21)11-6-8-13(9-7-11)19-16(20)15-10-12-4-2-3-5-14(12)18(22)24-15/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVVNGRMMRJQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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